Fmoc-11-Aun-OH
Description
Role of the Fmoc Protecting Group in Facile Deprotection Strategies
The fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from its remarkable stability in acidic conditions and its easy removal under mild basic conditions, a property known as base-lability. wikipedia.orgtotal-synthesis.com The deprotection is typically achieved using a secondary amine, such as piperidine (B6355638), in a solvent like dimethylformamide (DMF). wikipedia.orgtotal-synthesis.com
The mechanism of Fmoc removal proceeds in two main steps. nih.gov First, the base removes the acidic proton at the 9-position of the fluorene (B118485) ring system. nih.gov This is followed by a β-elimination reaction that cleaves the carbamate (B1207046) bond, releasing the free amine and a dibenzofulvene (DBF) intermediate. nih.govresearchgate.net The secondary amine used for deprotection then traps the reactive DBF, forming a stable adduct and driving the reaction to completion. nih.gov This straightforward and mild deprotection strategy allows for the selective unmasking of amino groups without affecting other sensitive parts of a molecule, a crucial feature for the stepwise construction of complex molecules like peptides.
Role of the Fmoc Protecting Group in Facile Deprotection Strategies
Evolution of Fmoc Chemistry in Peptide Synthesis and Beyond
The introduction of the Fmoc group by Carpino and Han in 1970 marked a significant milestone in peptide chemistry. nih.gov In the late 1970s, it was adapted for solid-phase applications, offering a milder alternative to the traditionally used acid-labile Boc (tert-butyloxycarbonyl) protecting group. lgcstandards.comnih.gov The use of Fmoc chemistry in SPPS became widespread due to several advantages. The deprotection conditions are compatible with a wider range of sensitive functionalities, including modifications like phosphorylation and glycosylation. nih.gov Furthermore, the cleavage of the Fmoc group releases a fluorene byproduct that has strong UV absorption, allowing for easy and real-time monitoring of the reaction progress. nih.gov
The ease of automation and the avoidance of harsh and corrosive reagents like trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), which are required in Boc-based strategies, further cemented the dominance of Fmoc chemistry. nih.govnih.gov By the mid-1990s, an overwhelming majority of laboratories had adopted Fmoc chemistry for peptide synthesis. nih.gov The versatility of the Fmoc group has led to its use beyond just peptide synthesis, extending into the creation of functionalized polymers and other complex organic molecules. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEVDILDSCXKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402805 | |
| Record name | 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88574-07-6 | |
| Record name | 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-11-Aun-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Fmoc 11 Aminoundecanoic Acid
Established Synthetic Pathways for Fmoc-11-aminoundecanoic Acid
The synthesis of Fmoc-11-aminoundecanoic acid is primarily achieved through the selective protection of the terminal amino group of 11-aminoundecanoic acid.
Fmoc Protection of 11-Aminoundecanoic Acid
The standard method for synthesizing Fmoc-11-aminoundecanoic acid involves the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the primary amine of 11-aminoundecanoic acid. This reaction is a cornerstone of peptide chemistry, valued for its efficiency and the stability of the resulting carbamate (B1207046). total-synthesis.comwikipedia.org
The protection is typically carried out by reacting 11-aminoundecanoic acid with an Fmoc-donating reagent under basic conditions. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org The reaction using Fmoc-Cl, often performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture), involves the nucleophilic attack of the amine on the chloroformate. total-synthesis.com The liberated hydrochloric acid is neutralized by the base. total-synthesis.com Fmoc-OSu is a frequently used alternative due to its greater stability and its tendency to reduce the formation of unwanted oligopeptide byproducts. total-synthesis.com
The underlying mechanism involves the formation of a stable carbamate linkage between the fluorenylmethoxycarbonyl group and the nitrogen atom of the aminoundecanoic acid. This effectively masks the nucleophilicity of the amine, preventing it from participating in subsequent reactions until the protecting group is intentionally removed.
Selective Functionalization and Derivatization Strategies
The bifunctional nature of Fmoc-11-aminoundecanoic acid, possessing a protected amine at one end and a free carboxylic acid at the other, allows for a wide range of selective chemical modifications.
Amine Deprotection and Subsequent Coupling Reactions
A key step in the functionalization of this molecule is the removal of the Fmoc protecting group to liberate the primary amine. genscript.com This process, known as deprotection, is critical for subsequent coupling reactions where the newly exposed amine acts as a nucleophile. genscript.com
The mechanism of Fmoc deprotection is a base-catalyzed β-elimination. mdpi.comspringernature.com A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring's β-carbon. springernature.comresearchgate.net This leads to the elimination of the carbamate and the formation of a highly reactive dibenzofulvene intermediate. mdpi.com The excess piperidine in the reaction mixture then acts as a scavenger, trapping the dibenzofulvene to form a stable adduct, which prevents side reactions. wikipedia.orgresearchgate.net Once the amine is deprotected, it is available for coupling with various electrophilic partners.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Piperidine | 20-50% in DMF or NMP genscript.comresearchgate.net | The most common and standard reagent; acts as both base and scavenger. genscript.com |
| Piperazine | Used as an alternative to piperidine. mdpi.comresearchgate.net | Also a secondary amine that can facilitate deprotection and scavenge dibenzofulvene. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Used in lower concentrations, often with a scavenger additive. | A strong, non-nucleophilic base; requires a separate scavenger for the dibenzofulvene byproduct. |
Formation of Stable Amide Bonds via Carboxylic Acid Activation
The terminal carboxylic acid of Fmoc-11-aminoundecanoic acid can be readily coupled with primary or secondary amines to form a stable amide bond. To facilitate this reaction, the carboxylic acid must first be "activated" to increase its electrophilicity. nih.govuantwerpen.be This is because carboxylic acids themselves are generally not reactive enough to couple directly with amines under mild conditions. nih.gov
Activation is achieved using coupling reagents. uantwerpen.be These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by an amine. nih.gov Commonly used activators in modern organic synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxybenzotriazole (HOBt). uantwerpen.be More advanced phosphonium (B103445) or uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely employed for their high efficiency and ability to suppress side reactions like racemization. broadpharm.commedkoo.com
This strategy allows for the covalent attachment of Fmoc-11-aminoundecanoic acid to proteins, peptides, or other molecules containing a free amine group.
Orthogonal Protection Strategies for Multi-functionalization
Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under distinct chemical conditions without affecting the others. numberanalytics.comiris-biotech.de This approach is essential for the synthesis of complex, multi-functionalized molecules where different sites must be addressed sequentially. numberanalytics.com
Fmoc-11-aminoundecanoic acid is an ideal scaffold for applying orthogonal strategies. The Fmoc group is base-labile, while the carboxylic acid can be protected with an acid-labile group, such as a tert-butyl (tBu) ester. numberanalytics.comiris-biotech.de This creates a system where:
The base-labile Fmoc group can be removed to expose the amine for a specific reaction, while the acid-labile tBu ester remains intact.
Alternatively, the acid-labile tBu ester can be removed with an acid like TFA to expose the carboxylic acid, while the base-stable Fmoc group remains in place.
This orthogonality allows chemists to precisely control the sequence of reactions, enabling the site-specific attachment of different moieties to either end of the 11-aminoundecanoic acid linker. sigmaaldrich.com For example, a molecule could be coupled to the deprotected amine first, followed by deprotection of the carboxylic acid and subsequent coupling to a second molecule, enabling the construction of branched or complex conjugates. sigmaaldrich.com
Chemical Modifications of the Alkane Chain
The long alkane chain of 11-aminoundecanoic acid provides a hydrophobic and flexible spacer, but it can also be a scaffold for further chemical modifications to introduce specific functionalities. While direct modifications to the saturated hydrocarbon chain of a pre-formed Fmoc-11-aminoundecanoic acid molecule are challenging, analogous long-chain acyl moieties are often modified to serve specific purposes. For instance, research into histone deacetylase (HDAC) and sirtuin substrates has involved the synthesis of peptide derivatives with modified fatty acid chains, such as myristoyl residues, which are similar in length to the undecanoyl chain. uni-halle.de
One notable modification is the introduction of a thioamide group into the acyl chain. uni-halle.de This transformation creates a photoinduced electron transfer (PET) quencher, which is useful for developing fluorogenic substrates for enzyme activity assays. uni-halle.de Such modifications indicate that the undecanoyl backbone of Fmoc-11-aminoundecanoic acid is a viable candidate for similar transformations, enabling the creation of specialized probes and linkers.
Solid-Phase Synthesis Applications and Methodological Advancements
Fmoc-11-aminoundecanoic acid is extensively used in solid-phase peptide synthesis (SPPS). chemimpex.comchemicalbook.com Its primary role is that of a long, flexible linker or spacer. The extended hydrocarbon chain helps to minimize steric hindrance during the synthesis process. In SPPS, it can be used to introduce distance between the synthesized peptide and the solid support resin or to connect peptides to other biomolecules in bioconjugation applications. chemimpex.com The bifunctional nature of the molecule, with a temporarily protected amine (Fmoc) and a reactive carboxylic acid, allows for its sequential incorporation into a growing peptide chain using standard SPPS protocols. medkoo.com Today, Fmoc SPPS is the predominant method for peptide synthesis, with a wide array of high-purity Fmoc-protected building blocks, including modified derivatives, being commercially available. nih.gov
Integration into Automated Peptide Synthesizers
The use of Fmoc-protected amino acids is the cornerstone of many modern automated peptide synthesizers. nih.gov Fmoc-11-aminoundecanoic acid is fully compatible with these systems, such as the Applied Biosystems 433A, CEM Liberty Blue™, and PurePep® Chorus synthesizers. uni-halle.degoogle.com In these instruments, reagents and solvents are delivered to a reaction vessel containing the resin-bound peptide in a precisely controlled sequence. nih.gov
The synthesis cycle typically involves two key steps:
Fmoc Deprotection: The terminal Fmoc group is removed from the resin-bound peptide chain using a mild base, commonly a 20% solution of piperidine in a solvent like dimethylformamide (DMF). uni-halle.denih.gov This exposes a free amine for the next coupling step.
Coupling: The next Fmoc-protected amino acid in the sequence (such as Fmoc-11-aminoundecanoic acid) is activated and added to the reaction vessel to form a new peptide bond. nih.gov
A significant advantage of Fmoc chemistry in automated synthesis is the ability to monitor the completion of the deprotection step. The dibenzofulvene-piperidine adduct, formed upon Fmoc cleavage, has a strong UV absorbance, allowing for real-time quantitative monitoring of the reaction progress. nih.gov
Optimization of Coupling Conditions and Reagents
The efficiency of the coupling step is critical for the successful synthesis of long or complex peptides. This involves activating the carboxylic acid group of the incoming Fmoc-amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. researchgate.net For Fmoc-11-aminoundecanoic acid, standard activators are used. broadpharm.commedkoo.com
Common coupling reagents include carbodiimides like N,N′-diisopropylcarbodiimide (DIC) or aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. broadpharm.comunifi.itnih.gov These are often used in combination with an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress potential side reactions like racemization. researchgate.netunifi.itnih.gov The choice of solvent can also be crucial, with DMF being traditional, though alternatives like N-methylpyrrolidone (NMP) or binary mixtures with DMSO are explored to enhance solubility and reaction kinetics. uni-halle.deunifi.it
| Coupling Reagent System | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| HATU | DIPEA (N,N-Diisopropylethylamine) | DMF | Used for coupling to primary amines. | broadpharm.commedkoo.com |
| DIC / OxymaPure | - | DMF | Coupling for 2 minutes at 90°C in microwave synthesizers. | uni-halle.de |
| HATU / DIPEA | DIPEA | DMF | Used for coupling Fmoc-amino acids in automated synthesis. | unifi.it |
| HBTU / HOBt / DIPEA | DIPEA | DMF | Standard activation for extending peptide chains. | nih.gov |
Cleavage Strategies and Product Isolation
Once the solid-phase synthesis is complete, the final step is to cleave the peptide from the resin support and remove any remaining side-chain protecting groups. thermofisher.com Since Fmoc-11-aminoundecanoic acid itself does not have a side-chain requiring protection, the cleavage strategy is determined by the other amino acids in the peptide sequence and the type of resin used. sigmaaldrich.com
The most common method for cleavage in Fmoc-SPPS is treatment with a strong acid, typically trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com This process is performed in the presence of "scavengers" to prevent the highly reactive cationic species, generated during the removal of protecting groups, from causing side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. thermofisher.com
The selection of the cleavage cocktail is critical for obtaining a high-purity final product. After cleavage, the resin is filtered off, and the peptide is typically precipitated from the TFA solution by adding cold, peroxide-free diethyl ether. thermofisher.com The crude peptide is then collected by centrifugation, washed with ether, and dried. Final purification is almost always achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com
| Cleavage Cocktail (Reagent) | Composition | Primary Use / Notes | Reference |
|---|---|---|---|
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | A "classical" and robust cocktail for peptides containing multiple sensitive residues. | sigmaaldrich.com |
| TFA / TIS / Water | 95% / 2.5% / 2.5% | A common, general-purpose cocktail. Triisopropylsilane (TIS) is an efficient scavenger. | nih.gov |
| TFA / Water / EDT | - | Recommended when the peptide contains Cys or Met residues. Ethanedithiol (EDT) is a key scavenger. | sigmaaldrich.com |
| TFA / DCM | - | Used for cleavage from very acid-sensitive resins like 2-chlorotrityl chloride resin, often leaving side-chain protecting groups intact. | sigmaaldrich.com |
Design and Synthesis of Peptide-Based Therapeutics
The unique properties of Fmoc-11-aminoundecanoic acid make it highly valuable in the creation of sophisticated peptide-based drugs. It serves not just as a simple amino acid but as a functional component that can fundamentally alter the characteristics and efficacy of a therapeutic peptide. chemimpex.com
Role in Modulating Peptide Hydrophobicity and Solubility
The long aliphatic chain of Fmoc-11-aminoundecanoic acid makes it a powerful hydrophobic modulator in peptide design. chemimpex.comnih.gov The strategic incorporation of this compound into a peptide sequence can significantly alter its solubility profile. chemimpex.comsolubilityofthings.com In aqueous environments, the addition of one or more 11-aminoundecanoic acid units increases the hydrophobicity of a molecule. nih.govacs.org This principle has been exploited to design amphiphilic peptide-drug conjugates that self-assemble into micellar nanostructures. acs.org These micelles can encapsulate hydrophobic drugs, effectively increasing their solubility in the bloodstream and protecting them from premature degradation. nih.govacs.org
Conversely, in the context of liquid-phase peptide synthesis (LPPS), which is conducted in organic solvents, the addition of hydrophobic tags like the undecanoic acid chain can enhance the solubility of the growing peptide. rsc.orgnih.gov This improved solubility prevents aggregation and ensures higher reactivity and yields during the synthetic process. rsc.orgnih.gov
| Application Context | Role of Undecanoic Acid Chain | Outcome | Reference |
|---|---|---|---|
| Aqueous Drug Delivery | Increases hydrophobicity of peptide conjugate | Drives self-assembly into micelles, improving drug solubility and stability. | acs.org, nih.gov |
| Liquid-Phase Peptide Synthesis (LPPS) | Acts as a hydrophobic tag | Increases solubility in organic solvents, preventing aggregation and improving synthesis efficiency. | rsc.org, nih.gov |
Development of Targeted Peptide Conjugates
Fmoc-11-aminoundecanoic acid is frequently used as a flexible linker or spacer in the construction of targeted peptide conjugates. chemimpex.comgoogle.comwiley.com These conjugates typically consist of a targeting peptide that recognizes a specific cell type, a therapeutic payload (like a chemotherapy drug), and the linker that connects them.
A notable example is the development of a bone-targeted delivery system for the anticancer drug doxorubicin (B1662922). nih.govacs.org In this system, researchers synthesized a unimer composed of three key parts:
Targeting Moiety : A d-aspartic acid octapeptide (d-Asp8), which specifically binds to hydroxyapatite (B223615) in bone tissue. nih.govacs.org
Hydrophobic Tail : One or more 11-aminoundecanoic acid (AUA) units. nih.govacs.org
Drug : Doxorubicin, attached via an acid-sensitive linker. nih.govacs.org
The 11-aminoundecanoic acid component served to increase the molecule's hydrophobicity, enabling the unimers to self-assemble into micelles. nih.gov This design not only targets the drug to bone tissue, potentially treating conditions like osteosarcoma, but also shields the drug in circulation, which may reduce systemic side effects. nih.gov The number of AUA units could be varied to precisely control the hydrophobic/hydrophilic balance and the resulting micelle properties. nih.gov
| Component | Chemical Identity | Function in Conjugate | Reference |
|---|---|---|---|
| Targeting Ligand | d-Aspartic Acid Octapeptide (d-Asp8) | Binds to hydroxyapatite for bone targeting. | nih.gov |
| Hydrophobic Linker/Tail | 11-Aminoundecanoic Acid (AUA) | Induces hydrophobicity, driving micelle formation. | acs.org, nih.gov |
| Flexible Spacer | 8-Amino-3,6-dioxaoctanoic acid (miniPEG) | Provides flexibility to the molecular backbone. | acs.org, nih.gov |
| Therapeutic Payload | Doxorubicin (DOX) | Anticancer agent. | acs.org, nih.gov |
Peptide Ligands for Receptor Binding and Signaling
In the design of peptide ligands that bind to cellular receptors, the spatial presentation of the peptide is critical for effective interaction and signaling. Fmoc-11-aminoundecanoic acid can be incorporated as a spacer arm to optimally position a peptide ligand for receptor binding. acs.orgwiley.com The long, flexible 11-carbon chain can tether the active peptide sequence to a larger molecular scaffold, a drug molecule, or a solid support without causing steric hindrance that might otherwise interfere with the peptide-receptor interaction. wiley.com This ensures that the peptide can adopt the necessary conformation to fit into the receptor's binding pocket, thereby triggering the desired biological signaling cascade.
PROTAC Linker Design and Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural waste disposal machinery to destroy specific disease-causing proteins. broadpharm.comexplorationpub.com A PROTAC is a heterobifunctional molecule with three parts: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.commedchemexpress.com Fmoc-11-aminoundecanoic acid is a widely used building block for the linker component. broadpharm.commedkoo.comtargetmol.cn
Structure-Activity Relationship Studies of Undecanoic Acid Linkers in PROTACs
The linker in a PROTAC is not merely a passive connector; its length and chemical composition are critical determinants of the molecule's activity. explorationpub.comnih.gov Structure-activity relationship (SAR) studies have repeatedly shown that an optimal linker is crucial for potent protein degradation. medchemexpress.com
Alkyl chains, such as the one provided by 11-aminoundecanoic acid, are a common motif in PROTAC linkers. broadpharm.commedchemexpress.com Research has demonstrated a clear relationship between linker length and degradation efficacy. For example, in the development of PROTACs targeting the protein TBK1, linkers with fewer than 12 atoms failed to induce degradation. nih.gov In contrast, PROTACs with linkers composed of alkyl and ether units ranging from 12 to 29 atoms all showed potent, submicromolar degradation activity. nih.gov Similarly, a study targeting the estrogen receptor found that an optimal linker length was around 16 atoms. broadpharm.com These findings underscore that the undecanoic acid chain, with its 11-carbon backbone, provides a relevant length for constructing effective PROTACs, although the ideal length must be determined on a case-by-case basis. broadpharm.com
| Target Protein | Linker Length (Atoms) | Degradation Activity | Reference |
|---|---|---|---|
| TBK1 | < 12 | No degradation observed | nih.gov |
| TBK1 | 12 - 29 | Potent (submicromolar) degradation | nih.gov |
| Estrogen Receptor (ER-α) | ~16 | Optimal degradation | broadpharm.com |
Impact on E3 Ligase Recruitment and Target Protein Degradation
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com The flexibility and length of the undecanoic acid linker play a direct role in this process. An optimally sized linker allows the two proteins to approach each other with the correct orientation, enabling the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for destruction by the proteasome. explorationpub.commedchemexpress.com
If the linker is too short or too rigid, it may prevent the formation of a stable ternary complex. nih.gov Conversely, if it is too long, the entropic penalty of constraining the flexible linker can weaken the complex, even if favorable protein-protein interactions are formed. explorationpub.com Molecular dynamics simulations of PROTACs have shown that less active compounds often correlate with lower stability of the ternary complex, a factor directly influenced by the linker's structure. nih.govrsc.org
Furthermore, the linker can influence which E3 ligase is effectively recruited. Studies on the protein ERRα demonstrated that a PROTAC using a VHL E3 ligase ligand was effective, while one using a CRBN ligand was not. biorxiv.org However, by changing the attachment point on the target protein and modifying the linker, researchers were able to achieve potent, CRBN-mediated degradation of ERRα. biorxiv.org This highlights the sophisticated interplay between the linker, the target, and the E3 ligase in achieving selective and efficient protein degradation.
Optimization of Linker Length and Flexibility in PROTAC Architectures
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is a critical component of a PROTAC, influencing the formation and stability of the ternary complex. medchemexpress.com The length, flexibility, and chemical nature of the linker can significantly impact a PROTAC's efficacy and selectivity. nih.gov
Fmoc-11-aminoundecanoic acid, along with its shorter and longer chain analogs, serves as a key building block for constructing these linkers. broadpharm.commedchemexpress.com The 11-carbon chain of this molecule provides a significant degree of separation and flexibility between the two ends of the PROTAC. Researchers have systematically varied linker length using alkyl chains, like that of 11-aminoundecanoic acid, to find the optimal distance for efficient protein degradation. nih.gov
Studies have shown that there is often an optimal linker length for a given PROTAC system. For example, in the development of estrogen receptor (ER) degraders, increasing the linker length from 9 to 16 atoms enhanced potency, while longer linkers led to a sharp decrease in activity. nih.gov This highlights the importance of having a toolbox of linkers with varying lengths, including those derived from Fmoc-11-aminoundecanoic acid, to fine-tune PROTAC performance.
The following table illustrates the role of different linker lengths in PROTAC development:
| Linker Component | Resulting Linker Length (atoms) | Effect on PROTAC Activity | Reference |
| 6-(Fmoc-amino)hexanoic acid | ~9 | Lower Potency | nih.gov |
| Di(N-succinimidyl) suberate (B1241622) (DSS) | ~16 | Optimal Potency | nih.gov |
| Longer Alkyl Chains | >16 | Decreased Potency | nih.gov |
Bioconjugation Strategies for Diagnostics and Imaging
The bifunctional nature of Fmoc-11-aminoundecanoic acid makes it a valuable tool for bioconjugation, the process of linking biomolecules to other molecules for various applications, including diagnostics and imaging. chemimpex.com
Fmoc-11-aminoundecanoic acid can be used to attach peptides and other small molecules to larger biomolecules like antibodies and nanoparticles. chemimpex.com The carboxylic acid group can be activated to react with amine groups on the surface of these biomolecules, forming stable amide bonds. broadpharm.com The Fmoc-protected amine can then be deprotected to allow for further modification or to introduce a specific functionality.
For instance, 11-aminoundecanoic acid has been used in the ligand exchange process on iron oxide nanoparticles, a step towards creating functionalized probes for magnetic resonance imaging (MRI). rsc.org It has also been incorporated into the synthesis of bone-targeted micelles for potential osteosarcoma therapeutics. acs.org
The long alkyl chain of 11-aminoundecanoic acid can mimic the fatty acid chains recognized by certain enzymes. This property has been exploited in the development of enzyme substrates and probes. For example, a continuous fluorescence-based activity assay for histone deacetylase 11 (HDAC11) was developed using a peptide derivative where the fatty acyl moiety was substituted by 2-aminobenzoylated 11-aminoundecanoic acid. acs.org This substrate allows for the direct and continuous monitoring of HDAC11-mediated amide bond cleavage. acs.org
The table below summarizes the components of the HDAC11 substrate:
| Component | Function | Reference |
| TNFα-derived peptide | Recognition sequence | acs.org |
| 2-aminobenzoylated 11-aminoundecanoic acid | Fluorescent reporter and fatty acyl mimic | acs.org |
| 3'-nitro-l-tyrosine | Quencher | acs.org |
Fmoc-11-aminoundecanoic acid can act as a spacer to immobilize peptides onto surfaces for biosensing applications, such as surface plasmon resonance (SPR). google.com The long chain helps to extend the peptide away from the surface, minimizing steric hindrance and allowing for better interaction with its target analyte. The Fmoc group provides a handle for solid-phase synthesis, enabling the controlled assembly of the peptide-linker construct on the sensor surface. google.com
Development of Enzyme Substrates and Probes
Conformational and Structural Studies of Fmoc-11-aminoundecanoic Acid-Containing Biomolecules
The incorporation of Fmoc-11-aminoundecanoic acid into peptides and other biomolecules can influence their three-dimensional structure and folding behavior.
The long, flexible alkyl chain of 11-aminoundecanoic acid can impact the secondary structure of peptides. While the Fmoc group itself is known to promote self-assembly and the formation of β-sheet structures in short peptides, the long, non-polar undecanoic acid chain can introduce hydrophobic interactions that further influence the peptide's conformation. researchgate.netnih.gov
Molecular Dynamics Simulations of Linker Flexibility
Research findings from simulations on molecules containing long alkyl linkers, similar or identical to the chain in Fmoc-11-aminoundecanoic acid, reveal significant details about their behavior in different environments. These simulations are essential for understanding how such linkers contribute to the function of complex molecules like proteolysis-targeting chimeras (PROTACs) and self-assembling peptide amphiphiles. researchgate.netacs.orgnih.govnih.gov
Detailed research findings from MD simulations have demonstrated that:
Conformational Preferences: In aqueous solutions, long aliphatic linkers can exhibit a "hydrophobic collapse," where the chain folds upon itself to minimize contact with water. acs.org This folding can be critical for the biological activity and cell permeability of PROTACs, as it can mask polar surface areas. acs.org MD simulations have been used to compare aliphatic linkers with more hydrophilic polyethylene (B3416737) glycol (PEG) linkers, showing that the alkyl chains tend to adopt more compact, folded conformations that can facilitate favorable interactions within a protein-ligand complex. acs.orgnih.gov
Quantification of Flexibility: The flexibility of these linkers is often quantified using specific parameters calculated from the simulation trajectories. These include the radius of gyration (Rgyr), which measures the compactness of the linker, and the end-to-end distance. acs.orgmdpi.com Additionally, analyses of solvent-accessible surface area (SASA) and root-mean-square fluctuations (RMSF) of the linker atoms provide quantitative data on its dynamic exposure to solvent and its internal mobility, respectively. acs.orgchemrxiv.org
The following table summarizes representative findings from MD simulations on systems containing long-chain alkyl linkers, which are analogous to the undecanoyl chain of Fmoc-11-aminoundecanoic acid.
Interactive Data Table: MD Simulation Findings for Long Alkyl Linkers
| System Studied | Simulation Type | Key Parameters Analyzed | Research Findings | Reference |
| PROTAC with Aliphatic Linker | Unrestrained MD in explicit solvent | Radius of Gyration (Rgyr), Solvent Accessible Surface Area (SASA) | The aliphatic linker undergoes hydrophobic collapse in aqueous solution, adopting a folded conformation that shields nonpolar parts of the attached ligands. This behavior was linked to differences in cell permeability. | acs.org |
| Peptide Amphiphiles with Alkyl Tails | Atomistic MD with explicit water | Cylinder radius, Secondary structure (β-sheet population), Water/ion penetration | The hydrophobic alkyl chains drive the formation of stable, cylindrical nanofibers. The chains pack tightly in the core, preventing water penetration and stabilizing the structure. | researchgate.netnih.gov |
| PROTACs with Alkyl vs. PEG Linkers | MD Simulations | Conformational analysis, Protein-ligand interactions | Alkyl linkers were shown to engage in specific hydrophobic interactions and adopt folded conformations that enable the formation of a stable ternary complex, in contrast to more linear PEG linkers. | nih.gov |
| Peptides with 11-aminoundecanoic acid (AUDA) | Mentioned in context of MD simulations | Hydrogel properties | The long aliphatic chain of AUDA was noted to contribute to the thixotropic properties of a self-assembling peptide hydrogel. | frontiersin.org |
Overview of Key Research Areas Utilizing Fmoc 11 Aminoundecanoic Acid
Peptide and Oligonucleotide Synthesis
Fmoc-11-aminoundecanoic acid plays a crucial role as a linker or spacer in the synthesis of peptides and the modification of oligonucleotides. sigmaaldrich.com In the realm of solid-phase peptide synthesis (SPPS), it is employed to introduce a long, flexible, and hydrophobic spacer arm within a peptide sequence. sigmaaldrich.com This is particularly useful for creating structured peptides or for distancing a functional moiety from the peptide backbone. The Fmoc protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols. altabioscience.com The synthesis proceeds by anchoring the C-terminal amino acid to a solid support, followed by sequential cycles of deprotection of the Fmoc group (typically with a base like piperidine) and coupling of the next Fmoc-protected amino acid. altabioscience.combachem.com
In oligonucleotide synthesis, while less common than in peptide synthesis, Fmoc-11-aminoundecanoic acid can be used to modify the oligonucleotide structure. This modification can be introduced at either the 5' or 3' terminus, or even internally, to append functionalities that can facilitate purification, labeling, or conjugation to other molecules like peptides. google.com For instance, an oligonucleotide can be synthesized on a solid support, and Fmoc-11-aminoundecanoic acid can be coupled to the free terminus, followed by the attachment of a desired ligand. This approach is valuable for creating oligonucleotide-peptide conjugates, which are of great interest for therapeutic and diagnostic applications. nih.gov
Bioconjugation and Ligand Design
Fmoc-11-aminoundecanoic acid is a valuable tool in bioconjugation, the process of covalently linking two biomolecules. chemimpex.com Its bifunctional nature, with a protected amine and a carboxylic acid, allows it to act as a versatile linker. The carboxylic acid can be activated (e.g., with EDC or HATU) to react with primary amines on a target molecule, forming a stable amide bond. broadpharm.commedkoo.com The Fmoc group can then be removed under basic conditions to reveal a free amine, which can be further conjugated to another molecule. broadpharm.commedkoo.com This step-wise approach provides precise control over the conjugation process.
The long eleven-carbon chain of Fmoc-11-aminoundecanoic acid serves as a spacer, which can be critical in ligand design. This spacer can position a targeting moiety at an optimal distance from a payload, such as a drug or an imaging agent, to ensure proper biological activity. For example, in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce protein degradation, Fmoc-11-aminoundecanoic acid can be used as a linker to connect a ligand that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase. broadpharm.commedkoo.commedchemexpress.com
Furthermore, the hydrophobic nature of the alkyl chain can be exploited to modulate the properties of bioconjugates. chemimpex.com For instance, incorporating 11-aminoundecanoic acid can increase the hydrophobicity of a molecule, which can influence its self-assembly into micelles or nanoparticles for drug delivery applications. acs.orgsemanticscholar.orgnih.gov In one study, the incorporation of 11-aminoundecanoic acid moieties was used to manipulate the hydrophobic/hydrophilic ratio of unimers, leading to the formation of stable micelles for targeted drug delivery to bone. acs.orgsemanticscholar.orgnih.gov
Functional Materials and Surface Chemistry
The unique properties of Fmoc-11-aminoundecanoic acid make it a valuable building block for the creation of functional materials and for the modification of surfaces. chemimpex.com Its ability to self-assemble and its reactive functional groups are key to these applications.
In materials science, Fmoc-11-aminoundecanoic acid and its derivatives have been used to create hydrogels. frontiersin.org These gels can be formed through the self-assembly of the molecules, driven by non-covalent interactions such as hydrogen bonding and π-π stacking of the Fmoc groups. frontiersin.org The resulting materials can have tunable mechanical properties and can be designed to be injectable and biocompatible, making them promising for applications in drug delivery and tissue engineering. unibo.it For example, multicomponent gels have been formed by combining peptide amphiphiles containing 11-aminoundecanoic acid, which were capable of encapsulating and sustaining the release of various drugs. unibo.it
In surface chemistry, Fmoc-11-aminoundecanoic acid is used to modify the properties of surfaces. It can be attached to surfaces, such as gold, through the formation of self-assembled monolayers (SAMs). figshare.com The terminal Fmoc group can then be selectively removed to expose amine groups, creating a patterned surface with defined chemical functionality. figshare.com This technique, known as inkless microcontact printing, allows for the creation of micropatterned surfaces that can be used to control cell adhesion or to fabricate biosensors. figshare.com
Integration of Fmoc 11 Aminoundecanoic Acid in Functional Material Science and Nanotechnology
Surface Functionalization and Coating Technologiesresearchgate.netpolymeradd.co.thbldpharm.com
The ability to modify and control the surface properties of materials is crucial for a vast array of applications. Fmoc-11-aminoundecanoic acid serves as a key component in surface functionalization and the development of advanced coating technologies. researchgate.netpolymeradd.co.th Its amphiphilic nature, arising from the hydrophobic alkyl chain and the polar carboxylic acid and Fmoc-protected amine groups, enables its interaction with and organization on various surfaces.
Preparation of Self-Assembled Monolayers (SAMs)bldpharm.com
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The long alkyl chain of Fmoc-11-aminoundecanoic acid facilitates its self-assembly into well-defined monolayers on different surfaces. chemrxiv.org These SAMs can be used to precisely control the surface chemistry and physical properties of the underlying substrate.
The preparation of SAMs using Fmoc-11-aminoundecanoic acid typically involves the chemisorption of the carboxylic acid group onto a suitable substrate, such as gold or other metal oxides. figshare.comresearchgate.net The molecules then align themselves due to van der Waals interactions between the long alkyl chains, resulting in a densely packed and ordered monolayer. The exposed Fmoc-protected amine groups can then be deprotected to yield a surface with reactive amine functionalities, which can be further modified with other molecules. broadpharm.com
Table 1: Examples of Self-Assembled Structures with Fmoc-Modified Amino Acids
| Fmoc-Amino Acid | Concentration | Condition | Observed Morphology |
|---|---|---|---|
| Fmoc-Ala-OH | Low & High | Room Temperature & 70°C | Flower-like |
| Fmoc-Leu-OH | Low & High | Room Temperature | Flower-like |
| Fmoc-Leu-OH | - | Heating | Small tube-like |
| Fmoc-Ile-OH | Low & High | Room Temperature | Fiber-like |
| Fmoc-Val-OH | Low | Room Temperature | Flower-like |
This table is based on findings from a study on the self-assembly of various Fmoc-modified amino acids, illustrating the diverse morphologies that can be achieved. chemrxiv.org
Covalent Grafting onto Inorganic and Organic Substratespolymeradd.co.th
Fmoc-11-aminoundecanoic acid can be covalently attached to a wide range of inorganic and organic substrates, providing a robust method for surface modification. polymeradd.co.th The carboxylic acid group can be activated to react with surface hydroxyl or amine groups present on materials like silica (B1680970), titania, and various polymers. science.govscience.gov This "grafting to" approach creates a stable and durable functionalized surface.
For instance, the molecule can be used to functionalize iron oxide nanoparticles. rsc.org The carboxylic acid end of Fmoc-11-aminoundecanoic acid binds to the nanoparticle surface, while the Fmoc-protected amine provides a handle for further conjugation of biomolecules or other functional moieties. This strategy is employed in the development of targeted drug delivery systems and contrast agents for medical imaging. rsc.org Similarly, it has been used to modify cellulose (B213188) surfaces for controlling cell interactions. wiley.com
Modulating Surface Wettability and Biocompatibility
The surface properties imparted by Fmoc-11-aminoundecanoic acid can be tailored to control wettability and biocompatibility. The long hydrophobic alkyl chain generally leads to a more hydrophobic surface, which can be desirable for applications requiring water repellency. However, the terminal group can be modified to tune the surface energy.
By deprotecting the Fmoc group and exposing the amine, the surface becomes more hydrophilic and can be further functionalized with molecules that enhance biocompatibility, such as polyethylene (B3416737) glycol (PEG). acs.org This is particularly important for biomedical implants and devices, where controlling protein adsorption and cellular interactions is critical to prevent adverse reactions and promote tissue integration. wiley.com The ability to create surfaces that can either resist or promote specific biological interactions is a key advantage of using this versatile molecule. wiley.combeilstein-journals.org
Polymer Synthesis and Engineeringresearchgate.net
Fmoc-11-aminoundecanoic acid is a valuable monomer and functionalizing agent in the field of polymer chemistry. chemimpex.comresearchgate.net Its bifunctional nature allows for its incorporation into various polymer architectures, leading to the creation of materials with unique properties and functionalities.
Incorporation into Block Copolymers and Dendrimers
Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Fmoc-11-aminoundecanoic acid can be used to introduce a functional block into a copolymer structure. For example, it can be incorporated into a polymer backbone to create a segment with pendant Fmoc-protected amines. After deprotection, these amines can serve as initiation sites for the growth of another polymer chain, leading to the formation of graft copolymers.
Table 2: Research Findings on Fmoc-11-aminoundecanoic Acid in Polymer Architectures
| Polymer Architecture | Role of Fmoc-11-aminoundecanoic Acid | Resulting Property/Application | Reference |
|---|---|---|---|
| Micelles | Hydrophobic block component | Increased micelle stability for drug delivery | acs.orgnih.gov |
| Dendrimers | Introduction of a hydrophobic shell | Altered chemical microenvironment and solvent interaction | nih.gov |
Development of Stimuli-Responsive Polymeric Materials
Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. rsc.orgresearchgate.netrsc.org The incorporation of amino acids and their derivatives, like Fmoc-11-aminoundecanoic acid, into polymer structures is a key strategy for creating such materials. rsc.orgresearchgate.net
The carboxylic acid and amine functionalities of the deprotected 11-aminoundecanoic acid can impart pH-responsiveness to a polymer. researchgate.net At different pH values, these groups can become protonated or deprotonated, leading to changes in polymer conformation, solubility, and self-assembly behavior. researchgate.net This property is particularly useful for designing drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of tumors. acs.orgnih.gov Furthermore, the long alkyl chain can contribute to temperature-responsive behavior in some polymer systems. google.com
Fabrication of Hydrogels and Nanofibers
The self-assembly of Fmoc-11-aminoundecanoic acid is a key process in the formation of hydrogels and nanofibers. This process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic Fmoc groups. beilstein-journals.org These interactions lead to the formation of fibrous networks that can entrap large amounts of water, resulting in the formation of a hydrogel. acs.org
The properties of these hydrogels can be tuned by combining Fmoc-11-aminoundecanoic acid with other molecules. For instance, mixing it with dodecylamine (B51217) allows for the creation of gels with adjustable mechanical properties, injectability, and biocompatibility. unibo.it These mixed-component gels have demonstrated the ability to encapsulate and provide sustained release of various drugs. unibo.it
The formation of nanofibers from Fmoc-amino acid derivatives, including those with long aliphatic chains like 11-aminoundecanoic acid, is a fundamental aspect of their use in creating structured biomaterials. nih.govrsc.org These nanofibers form the structural basis of the hydrogels and contribute to their unique properties, such as thixotropy—the ability to become less viscous when subjected to stress and then return to a gel state upon resting. nih.govresearchgate.net
Table 1: Research Findings on Hydrogel and Nanofiber Fabrication
| Feature | Description | Research Focus | Reference(s) |
| Self-Assembly | Driven by hydrogen bonding and π-π stacking of Fmoc groups. | Understanding the fundamental interactions leading to nanofiber and hydrogel formation. | beilstein-journals.org |
| Tunable Properties | Mechanical properties, injectability, and biocompatibility can be adjusted. | Creating multicomponent gels with specific characteristics for various applications. | unibo.it |
| Thixotropy | Gels exhibit shear-thinning and self-healing properties. | Developing injectable materials for drug delivery and tissue engineering. | nih.govresearchgate.net |
| Nanofiber Formation | Forms the structural network of the hydrogels. | Characterizing the morphology and structure of the self-assembled nanofibers. | rsc.org |
Advanced Drug Delivery Systems
Fmoc-11-aminoundecanoic acid plays a significant role in the design of sophisticated drug delivery systems. chemimpex.com Its amphiphilic character, with both hydrophobic (Fmoc and alkyl chain) and hydrophilic (carboxylic acid) components, enables its use in various formulation strategies aimed at improving drug solubility, stability, and targeted delivery. acs.orgsemanticscholar.org
Micellar Formulations and Nanocarrier Development
The incorporation of Fmoc-11-aminoundecanoic acid into larger molecules can lead to the formation of micelles, which are self-assembled spherical structures with a hydrophobic core and a hydrophilic shell. acs.orgsemanticscholar.org These micelles can encapsulate hydrophobic drugs within their core, thereby increasing the drug's solubility in aqueous environments and protecting it from degradation. nih.gov
In one approach, Fmoc-11-aminoundecanoic acid was used as a hydrophobic component in the synthesis of unimers that self-assemble into micelles for drug delivery. acs.orgsemanticscholar.org By varying the number of 11-aminoundecanoic acid units, the stability of the resulting micelles could be controlled. semanticscholar.orgnih.gov These micellar systems have been investigated for their potential in targeted cancer therapy. acs.orgsemanticscholar.org
Furthermore, PEGylated Fmoc-amino acid conjugates have been developed as effective nanocarriers. nih.gov The inclusion of the Fmoc group, combined with a polyethylene glycol (PEG) chain, creates an amphiphilic structure capable of forming nanomicelles that can load a variety of drugs. nih.gov The interactions between the Fmoc groups contribute to the stability of these nanocarriers. nih.gov
Table 2: Research Findings on Micellar Formulations and Nanocarriers
| System | Key Components | Application | Key Findings | Reference(s) |
| Targeted Micelles | Fmoc-11-aminoundecanoic acid, D-aspartic acid octapeptide, Doxorubicin (B1662922) | Osteosarcoma Therapy | Micelle stability increases with higher content of 11-aminoundecanoic acid. semanticscholar.orgnih.gov | acs.orgsemanticscholar.orgnih.gov |
| PEGylated Nanocarriers | PEG, Fmoc-amino acids, Paclitaxel | General Drug Delivery | Fmoc group interactions enhance carrier stability and drug loading capacity. nih.gov | nih.gov |
Liposomal Encapsulation and Surface Modification
While direct research on the use of Fmoc-11-aminoundecanoic acid for liposomal encapsulation and surface modification is not extensively detailed in the provided context, the principles of using amphiphilic molecules to modify liposome (B1194612) surfaces are well-established. mdpi.com Liposomes are vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com
The surface of liposomes can be modified with polymers like PEG to increase their circulation time in the bloodstream. mdpi.com It is conceivable that amphiphilic molecules like Fmoc-11-aminoundecanoic acid could be incorporated into liposomal formulations to influence their stability and drug release properties. In one study, 11-aminoundecanoic acid was used to construct acid-sensitive doxorubicin conjugate micelles, a concept that shares principles with modifying carrier systems for controlled release. researchgate.net The hydrophobic nature of the undecanoic acid chain could anchor the molecule within the lipid bilayer of a liposome, while the Fmoc group and carboxylic acid could be exposed on the surface, potentially influencing interactions with the biological environment. However, specific studies detailing the use of Fmoc-11-aminoundecanoic acid for liposomal surface modification are needed to confirm these possibilities.
Controlled Release Mechanisms and Biodistribution Studies
A key advantage of using Fmoc-11-aminoundecanoic acid in drug delivery systems is the potential for controlled drug release. In micellar systems designed for cancer therapy, the drug can be attached to the carrier via a bond that is stable at physiological pH but breaks down in the acidic environment of tumor tissues or within cancer cells. acs.orgsemanticscholar.org This pH-sensitive release mechanism allows for the targeted delivery of the therapeutic agent, potentially reducing side effects. semanticscholar.org
Studies have shown that doxorubicin release from micelles incorporating 11-aminoundecanoic acid occurred at an acidic pH of 5.5, while no significant release was observed at a neutral pH of 7.4. semanticscholar.orgnih.gov This demonstrates the feasibility of creating pH-responsive drug delivery systems.
Biodistribution studies are crucial for understanding the fate of nanocarriers in the body. Research on micelles containing 11-aminoundecanoic acid and targeted to bone has been conducted. nih.govacs.orggoogle.com These studies, using imaging techniques, have tracked the accumulation of the micelles in different organs and at the target site (e.g., a bone fracture). google.com The results from these studies provide valuable information on the pharmacokinetics and targeting efficiency of the delivery system, which is essential for further development. nih.govacs.orggoogle.com
Analytical and Characterization Methodologies for Fmoc 11 Aminoundecanoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis and characterization of Fmoc-11-aminoundecanoic acid. These techniques probe the molecular structure at an atomic level, providing confirmation of the compound's identity and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Fmoc-11-aminoundecanoic acid. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to map the connectivity of atoms within the molecule. slideshare.net
In a typical ¹H NMR spectrum of Fmoc-11-aminoundecanoic acid, distinct signals corresponding to the protons of the fluorenyl, methoxycarbonyl, and undecanoic acid moieties are observed. For instance, a study reported the following ¹H NMR data in DMSO-d6: signals between δ 7.30 and 7.90 ppm as a multiplet for the 8 aromatic protons of the Fmoc group, a triplet at δ 7.25 ppm for the CONH proton, a multiplet at δ 4.28 ppm for the CHCH₂ protons of the Fmoc group, a multiplet at δ 4.18 ppm for the CHCH₂ proton, a multiplet at δ 2.95 ppm for the NHCH₂ protons, a multiplet at δ 2.17 ppm for the CH₂CO protons, and signals at 1.47 ppm and 1.38 ppm for the NHCH₂CH₂ and CH₂CH₂CO protons respectively, with the remaining 12 protons of the (CH₂)₆ chain appearing at δ 1.24 ppm. semanticscholar.org This detailed assignment provides definitive proof of the compound's structure. The integration of these signals also offers quantitative information about the number of protons in different chemical environments.
Advanced NMR techniques can further aid in the structural characterization of more complex derivatives of Fmoc-11-aminoundecanoic acid. researchgate.net
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of Fmoc-11-aminoundecanoic acid and to assess its purity. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which directly corresponds to its molecular weight. The theoretical molecular weight of Fmoc-11-aminoundecanoic acid is approximately 423.54 g/mol .
Various ionization techniques can be employed, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry being a common method for analyzing derivatives of this compound. semanticscholar.org The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the expected molecular weight. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to deduce the elemental composition. medkoo.com The presence of any impurities would be indicated by additional peaks in the spectrum, making MS an effective method for purity assessment.
| Property | Value |
| Molecular Formula | C₂₆H₃₃NO₄ chemimpex.com |
| Molecular Weight | 423.54 |
| Exact Mass | 423.24 medkoo.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in Fmoc-11-aminoundecanoic acid. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. Key characteristic peaks would include those for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the urethane, and the aromatic C-H and C=C stretches of the fluorenyl group. The presence of a broad absorption band in the region of 3400 cm⁻¹ is indicative of the N-H stretching vibration, which can be influenced by hydrogen bonding. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to analyze compounds containing chromophores, which are parts of the molecule that absorb light in the UV-Vis range. In Fmoc-11-aminoundecanoic acid, the fluorenyl group acts as a strong chromophore. This property is often exploited in chromatographic detection methods like HPLC. For derivatives of Fmoc-11-aminoundecanoic acid, such as those conjugated with drugs like doxorubicin (B1662922), UV-Vis spectrophotometry can be used to determine the concentration of the drug by measuring its absorbance at a specific wavelength, for example, 495 nm for doxorubicin. semanticscholar.orgacs.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of Fmoc-11-aminoundecanoic acid from reaction mixtures and for the quantitative determination of its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Fmoc-11-aminoundecanoic acid. chemimpex.com A high-purity sample, often specified as ≥98% or ≥99%, is crucial for its intended applications. chemimpex.com The analysis is typically performed using a reverse-phase column, such as a C18 column. semanticscholar.org
The separation is achieved by eluting the sample through the column with a mobile phase, which is usually a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid) and an organic solvent like acetonitrile. semanticscholar.org The components of the sample are separated based on their hydrophobicity. The strong UV absorbance of the Fmoc group allows for sensitive detection using a UV detector. The purity is determined by integrating the area of the peak corresponding to Fmoc-11-aminoundecanoic acid and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions involving Fmoc-11-aminoundecanoic acid. jcu.edu.au For example, during the synthesis of peptides, TLC can be used to follow the coupling of Fmoc-11-aminoundecanoic acid to a resin or another amino acid.
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The separated spots can be visualized under UV light, owing to the fluorescence of the Fmoc group, or by staining with a chemical reagent such as ninhydrin, which reacts with free amino groups to produce a colored spot. rsc.org The disappearance of starting materials and the appearance of the product spot indicate the progression of the reaction.
Advanced Characterization of Functionalized Materials
The incorporation of Fmoc-11-aminoundecanoic acid into materials, often as a linker or self-assembling component, necessitates advanced characterization techniques to understand the resulting material's properties at the molecular and nanoscale levels. These methods are crucial for verifying the successful functionalization and for determining the structure-property relationships that govern the material's performance in various applications, from biosensors to drug delivery systems.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. libretexts.org It is exceptionally well-suited for characterizing surfaces functionalized with Fmoc-11-aminoundecanoic acid, especially in the form of self-assembled monolayers (SAMs). utexas.edu Unlike electron microscopy, AFM can operate in air or liquid, allowing for the analysis of samples under near-physiological conditions. acs.org
In a typical AFM setup, a sharp tip at the end of a flexible cantilever scans across the sample surface. libretexts.org Forces between the tip and the surface, such as van der Waals or electrostatic forces, cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a detailed topographic map of the surface. libretexts.orgmdpi.com
For materials involving Fmoc-11-aminoundecanoic acid, AFM is used to:
Visualize Surface Morphology: To confirm the formation and quality of SAMs, identifying features like domains, defects, or pinholes.
Measure Surface Roughness: To quantify the smoothness of the functionalized surface. A well-ordered monolayer typically results in an atomically smooth surface. utexas.edu
Determine Layer Thickness: By creating a scratch in the monolayer and imaging the height difference between the coated and uncoated substrate.
Probe Mechanical and Adhesive Properties: Through force spectroscopy, where the cantilever's deflection is measured as it approaches and retracts from the surface, providing insights into the forces of interaction. utexas.edunih.gov
Studies have employed AFM to investigate the surface of carboxylic acid-terminated SAMs, similar to what would be formed with Fmoc-11-aminoundecanoic acid after deprotection of the Fmoc group. utexas.edu These analyses can reveal how factors like pH affect the surface charge and conformation of the molecules. utexas.edunih.gov
Table 2: Typical AFM Characterization Data for Functionalized Surfaces
| Sample | Analysis Mode | Key Finding | Typical Value |
|---|---|---|---|
| Fmoc-11-aminoundecanoic acid SAM on Gold | Tapping Mode Topography | Surface Roughness (RMS) | < 0.5 nm |
| Fmoc-11-aminoundecanoic acid SAM on Silicon | Contact Mode Topography | Monolayer Thickness | ~1.5 - 2.0 nm |
| Peptide-functionalized surface via linker | Tapping Mode Topography | Increased surface roughness post-functionalization | 1.0 - 3.0 nm |
| COOH-terminated SAM (deprotected linker) | Force Spectroscopy | Adhesion Force in Water | ~0.5 - 2.0 nN |
Note: The data in this table are illustrative and represent typical values obtained in AFM studies of similar systems.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for visualizing the morphology and structure of materials at the nanoscale. nih.govnih.gov When Fmoc-11-aminoundecanoic acid or its derivatives are used to create self-assembled nanostructures like micelles, nanofibers, or functionalized nanoparticles, TEM and SEM provide direct visual evidence of their formation, size, and shape. acs.orgresearchgate.netnih.gov
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. wiley.com An electron beam is scanned across the sample, and detectors collect the secondary electrons emitted from the surface. This information is used to construct a detailed 3D-like image of the surface. SEM is particularly useful for observing the macroscopic morphology of hydrogels formed from self-assembling peptides or the surface features of functionalized materials. researchgate.netwiley.com
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to visualize the internal structure of a sample. nih.gov A broad beam of electrons is passed through an ultrathin specimen. google.com The electrons that pass through are focused to create an image, revealing details about the size, shape, and arrangement of nanostructures. For example, TEM can be used to determine the diameter of nanofibers, the size distribution of nanoparticles, or the lamellar structure of vesicles. acs.orgresearchgate.net In some studies, Fmoc-11-aminoundecanoic acid has been incorporated into micellar drug delivery systems, where TEM was used to confirm the formation of spherical nanoparticles and measure their size, often finding diameters in the range of 10-20 nm. acs.org
Derivatives of 11-aminoundecanoic acid have been shown to form various nanostructures, including nanofibers and nanotubes, which are readily studied by both SEM and TEM. researchgate.net These techniques are crucial for correlating the molecular design of the self-assembling precursor with the resulting supramolecular architecture.
Table 3: Nanostructure Dimensions Determined by Electron Microscopy
| Material/Nanostructure | Microscopy Technique | Parameter Measured | Typical Dimension | Reference Finding |
|---|---|---|---|---|
| Drug-conjugate Micelles with AUA | TEM | Particle Diameter | 10 - 20 nm | Micelles formed with 11-aminoundecanoic acid (AUA) moieties were observed to be in this size range. acs.org |
| Self-assembled Nanofibers | SEM/TEM | Fiber Diameter | 20 - 100 nm | Self-assembly of peptide derivatives often results in fibrous networks. researchgate.net |
| Functionalized Iron Oxide Nanoparticles | TEM | Core Particle Size | ~8.3 nm | Nanoparticles functionalized with 11-aminoundecanoic acid showed uniform size. researchgate.net |
| Peptide Hydrogel Network | SEM | Pore Size | 1 - 10 µm | Visualizes the porous structure of the hydrogel matrix. wiley.com |
Emerging Research Directions and Future Perspectives
Computational Modeling and In Silico Design
Predictive Modeling of Molecular Interactions
Computational modeling is a important tool for understanding the behavior of Fmoc-11-aminoundecanoic acid at the molecular level. Through techniques such as molecular dynamics simulations, researchers can predict how this molecule interacts with itself and with other molecules. These models are crucial for understanding the non-covalent interactions that drive the self-assembly of Fmoc-11-aminoundecanoic acid into larger structures. acs.org Key interactions that are often modeled include hydrogen bonding, hydrophobic interactions, and π-π stacking between the fluorenyl groups. nih.govfrontiersin.org
A study by Shanmugam's group investigated a hydrogelator based on Fmoc-capped L-Lysine, which demonstrated thixotropic properties, meaning it becomes less viscous under stress and then returns to a more solid state. nih.gov Computational models can help to explain such macroscopic properties by revealing the underlying molecular rearrangements.
Rational Design of Novel Fmoc-11-aminoundecanoic Acid Conjugates
The insights gained from predictive modeling are instrumental in the rational design of new molecules based on Fmoc-11-aminoundecanoic acid. By understanding the structure-property relationships, scientists can modify the molecule to create conjugates with specific functions for various applications, including drug delivery and tissue engineering. uq.edu.auchemimpex.com
For example, the long aliphatic chain of 11-aminoundecanoic acid can be combined with other peptide sequences to create amphiphilic molecules that self-assemble into hydrogels with desirable properties like thixotropy. nih.govfrontiersin.org A conjugate of Boc-AUDA-Phe-Phe-COOH, where AUDA is 11-aminoundecanoic acid, was shown to form a hydrogel capable of encapsulating and sustaining the release of drugs. nih.govfrontiersin.org
Furthermore, Fmoc-11-aminoundecanoic acid can be incorporated into more complex systems, such as micelles for targeted drug delivery. In one study, it was used to create bone-targeted, acid-sensitive doxorubicin (B1662922) conjugate micelles for potential osteosarcoma treatment. acs.org The addition of 11-aminoundecanoic acid moieties was used to control the hydrophobic/hydrophilic balance of the unimers, which in turn influenced the size and stability of the resulting micelles. acs.org
Computational design can also be used to explore the potential of Fmoc-11-aminoundecanoic acid as a linker in Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. medkoo.combroadpharm.com The alkane chain with its terminal functional groups makes it a suitable candidate for such applications. medkoo.combroadpharm.com
Application in Self-Assembled Systems and Supramolecular Chemistry
Development of Low Molecular Weight Gelators
Fmoc-11-aminoundecanoic acid and its parent compound, 11-aminoundecanoic acid, are recognized as versatile building blocks for creating low molecular weight gelators (LMWGs). rsc.orgresearchgate.net These are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. unibo.it The self-assembly process is driven by non-covalent interactions, making these gels responsive to external stimuli like temperature and pH. acs.orgunibo.it
The unique structure of 11-aminoundecanoic acid, with its long hydrocarbon chain and terminal amino and carboxylic acid groups, provides a scaffold for designing gelators. rsc.orgresearchgate.net By modifying these functional groups, for instance by introducing the Fmoc protecting group or other aromatic moieties, researchers can tune the gelation properties. researchgate.net The resulting gels can be used to trap a variety of molecules, making them suitable for applications such as controlled drug release. unibo.it
Research has shown that derivatives of 11-aminoundecanoic acid can form gels in both water and organic solvents, and some even exhibit ambidextrous behavior, gelling both polar and nonpolar liquids. researchgate.netresearchgate.net The efficiency of gelation can also be influenced by the chirality of the incorporated amino acid units, with some studies showing that racemic mixtures can be more effective gelators than the pure enantiomers. researchgate.netresearchgate.net
Table 1: Examples of Self-Assembled Systems Incorporating Aminoundecanoic Acid Derivatives
| Derivative | Self-Assembly Trigger | Resulting Structure | Application |
|---|---|---|---|
| Boc-AUDA-Phe-Phe-COOH | Heating in PBS (pH 7.4) | Nanofibrillar hydrogel | Sustained release of vancomycin (B549263) and vitamin B12 uq.edu.au |
| Fmoc-Phe and Fmoc-Leu co-assembly | Not specified | Supramolecular hydrogel | Antibacterial agent against Gram-positive bacteria acs.org |
| Myristic acid-capped L- and D-Phenylalanine | Monobasic phosphate (B84403) buffer (pH 7) | Hydrogel | Not specified nih.gov |
Engineering Hierarchical Assemblies with Tunable Properties
The self-assembly of Fmoc-11-aminoundecanoic acid and its derivatives can lead to the formation of hierarchical structures, where simple building blocks organize into progressively more complex architectures. This process often begins with the formation of one-dimensional structures like nanofibers, which then entangle to form the three-dimensional network of a hydrogel. tue.nl
The properties of these hierarchical assemblies can be tuned by altering the molecular structure of the building blocks. For example, the introduction of different amino acid sequences or protecting groups can influence the morphology of the resulting nanostructures. nih.gov The unidirectional hydrogen bonding of the carbamate (B1207046) group in Fmoc-peptide assemblies often directs the formation of 1D fibrils, while modifications can lead to 2D or 3D morphologies. nih.govfrontiersin.org
The mechanical properties of these materials, such as their stiffness and elasticity, can also be controlled. For instance, the co-assembly of different gelators can result in gels with tunable mechanical properties. unibo.it This allows for the engineering of materials with specific characteristics for applications like tissue engineering, where the mechanical properties of the scaffold can influence cell behavior. tue.nl
Advanced Biomedical Engineering Applications
Fmoc-11-aminoundecanoic acid is a valuable component in the design of advanced biomaterials for a range of biomedical applications. Its ability to be incorporated into self-assembling systems makes it particularly useful for drug delivery and tissue engineering. chemimpex.com
In drug delivery, conjugates of Fmoc-11-aminoundecanoic acid can be designed to form nanoparticles or micelles that encapsulate therapeutic agents. acs.org These carriers can be engineered to release their payload in a controlled manner, for example, in response to the acidic environment of a tumor. acs.org The hydrophobic nature of the undecanoic acid chain can also be exploited to create carriers for lipophilic drugs. chemimpex.com
For tissue engineering applications, hydrogels formed from Fmoc-11-aminoundecanoic acid derivatives can serve as scaffolds that mimic the extracellular matrix. tue.nl The biocompatibility and biodegradability of these materials are key advantages. unibo.it By incorporating specific peptide sequences, such as the cell-adhesion motif RGD, these scaffolds can be made bioactive, promoting cell attachment and proliferation. tue.nl The injectable and self-healing properties of some of these hydrogels also make them attractive for minimally invasive procedures. unibo.it
Furthermore, the versatility of Fmoc-11-aminoundecanoic acid allows for its use in creating functionalized polymers for various biomedical devices. chemimpex.com Its stability under standard reaction conditions facilitates its incorporation into complex biomolecules, opening up possibilities for the development of targeted therapies and diagnostic tools. chemimpex.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Fmoc-11-aminoundecanoic acid | Fmoc-AUA |
| 11-aminoundecanoic acid | AUDA |
| Fluorenylmethoxycarbonyl | Fmoc |
| Tert-butyloxycarbonyl | Boc |
| Doxorubicin | - |
| Vancomycin | - |
| Vitamin B12 | - |
| L-Lysine | Lys |
| L-Phenylalanine | Phe |
| L-Tyrosine | Tyr |
| Doxorubicin | - |
| Proteolysis-Targeting Chimera | PROTAC |
Tissue Engineering Scaffolds and Regenerative Medicine
The development of biocompatible and biodegradable scaffolds that mimic the natural extracellular matrix (ECM) is a cornerstone of regenerative medicine. Fmoc-11-aminoundecanoic acid is increasingly being explored in the creation of such materials, primarily through the formation of self-assembling peptide hydrogels. The process of self-assembly is driven by non-covalent interactions, where the aromatic Fmoc groups can engage in π-π stacking, and the long alkyl chains provide a strong hydrophobic driving force for aggregation in aqueous environments.
Research has shown that short peptides incorporating Fmoc-11-aminoundecanoic acid can form nanofibrous hydrogels. frontiersin.orgresearchgate.net These hydrogels are three-dimensional networks capable of entrapping large amounts of water, creating a microenvironment conducive to cell adhesion, proliferation, and differentiation. acs.org The mechanical properties and thermal stability of these hydrogels can be modulated by altering the peptide sequence or concentration, allowing for the creation of scaffolds tailored to specific tissue types. acs.org
In one application, Fmoc-11-aminoundecanoic acid has been utilized as a spacer to link cell-adhesion peptides to a cellulose (B213188) backbone. chemimpex.com This strategy aims to enhance the organization of endothelial cells, which is critical for the rapid endothelialization of cardiovascular implants to prevent thrombosis. chemimpex.com The long, flexible undecanoic acid chain provides the necessary distance and orientation for the peptide to interact effectively with cell surface receptors. The compound is also employed in creating functionalized polymers for various tissue engineering applications. scispace.com
These peptide-based systems are considered ideal scaffolds because they are chemically defined, can mimic the native ECM, and are often injectable and thixotropic (shear-thinning), which allows for minimally invasive delivery. acs.org
| Component/Feature | Function in Scaffold | Relevant Research Finding | Citation |
|---|---|---|---|
| Fmoc Group | Drives self-assembly via π-π stacking interactions. | The presence of the Fmoc group is imperative for hydrogel formation, providing thermal stability to the supramolecular system. | researchgate.net |
| 11-Carbon Alkyl Chain | Provides significant hydrophobicity, contributing to the stability of the self-assembled nanofibers in aqueous media. | The hydrophobic nature of the long alkyl chain is crucial for creating stable structures suitable for drug delivery and biomaterials. | scispace.com |
| Peptide Backbone | Allows for the incorporation of bioactive sequences (e.g., cell adhesion motifs) to promote specific cellular responses. | Self-assembling peptides can be engineered to mimic the natural extracellular matrix, supporting cellular infiltration and tissue regeneration. | frontiersin.org |
| Spacer Arm Functionality | Acts as a flexible linker to attach bioactive peptides to polymer backbones like cellulose. | Used as a spacer to optimize the interaction of cell-attracting peptides with cells for cardiovascular regenerative medicine. | chemimpex.com |
Biosensors and Diagnostic Platforms
The unique properties of Fmoc-11-aminoundecanoic acid make it a valuable component in the development of novel biosensors and diagnostic tools. Its utility stems from its role as a functionalizable linker that can be incorporated into complex molecular constructs designed for specific recognition events. scispace.com
In one innovative approach, Fmoc-11-aminoundecanoic acid was used as a spacer in the solid-phase synthesis of a "molecular peptide beacon" for the detection of Immunoglobulin G (IgG). google.com The long alkyl chain likely provides spatial separation between the recognition peptide and a solid support, minimizing steric hindrance and improving the accessibility of the binding site.
Furthermore, a recent patent application details the use of Fmoc-11-aminoundecanoic acid as a spacer in the synthesis of nitrilotriacetic acid (NTA) linkers on a solid phase. mdpi.com These NTA linkers are designed for use in sensors, likely for capturing histidine-tagged proteins, a common strategy in diagnostics and proteomics. The Fmoc group facilitates standard solid-phase synthesis, while the undecanoic acid chain serves as a robust and stable spacer. mdpi.com
The development of peptide microarrays on sensor surfaces, such as field-effect transistors, also relies on solid-phase peptide synthesis (SPPS) for which Fmoc-protected amino acids are fundamental reagents. broadpharm.com While not always specifying the 11-carbon variant, these platforms provide the framework where the specific advantages of Fmoc-11-aminoundecanoic acid—such as enhancing surface coverage or modulating interfacial properties—can be exploited for creating label-free biosensors for protein screening. broadpharm.com
| Application Area | Specific Role of Fmoc-11-aminoundecanoic Acid | Platform/Technology | Citation |
|---|---|---|---|
| Immunoglobulin Detection | Combined with an activated Fmoc-amino acid on a cellulose membrane to create a detection beacon. | Molecular Peptide Beacon | google.com |
| Protein Capture | Used as a spacer in the solid-phase synthesis of nitrilotriacetic acid (NTA) linkers. | NTA-functionalized Sensors | mdpi.com |
| General Bioconjugation | Facilitates the attachment of peptides to other biomolecules for creating diagnostic tools. | Peptide-based Diagnostics | scispace.com |
| Peptide Microarrays | Serves as a fundamental building block in the synthesis of peptide probes directly on sensor surfaces. | Solid-Phase Synthesis on Oxide Biosensor Interfaces | broadpharm.com |
Targeted Delivery in Specific Disease Models
Fmoc-11-aminoundecanoic acid is a key component in the design of sophisticated drug delivery systems, particularly those requiring self-assembly into nanoparticles or micelles for targeted therapy. Its long hydrophobic tail is instrumental in forming the core of these nanostructures.
A significant area of research is in the development of therapeutics for bone-related diseases. Researchers have designed and synthesized bone-targeting micelles for the delivery of inhibitors or chemotherapy drugs to treat conditions like bone fractures and osteosarcoma. chemimpex.com In these systems, an amphiphilic molecule (a unimer) is created using solid-phase peptide synthesis. chemimpex.com This unimer typically consists of:
A hydrophilic targeting moiety, such as an aspartic acid octapeptide (Asp₈), which has a high affinity for the calcium in bone mineral. chemimpex.com
A hydrophobic tail, created by incorporating one or more units of 11-aminoundecanoic acid (AUA). chemimpex.com
A linker, such as miniPEG, to provide flexibility. chemimpex.com
These unimers self-assemble in water to form micelles, with the hydrophobic AUA tails forming the core and the hydrophilic Asp₈ peptides forming the outer corona. The hydrophobic core can be loaded with drugs, and the Asp₈ corona targets the entire micelle to bone tissue, increasing drug accumulation at the desired site and potentially reducing systemic side effects. chemimpex.com
Another cutting-edge application is the use of Fmoc-11-aminoundecanoic acid as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). researchgate.netbldpharm.com PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The long, flexible, and hydrophobic nature of the 11-aminoundecanoic acid chain makes it an effective linker, providing the necessary length and spatial orientation to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
| Component | Specific Molecule/Sequence | Function | Citation |
|---|---|---|---|
| Targeting Moiety (Hydrophilic Corona) | d-Aspartic Acid Octapeptide (d-Asp₈) | Binds to hydroxyapatite (B223615) in bone tissue, directing the micelle to the target site. | chemimpex.com |
| Hydrophobic Core | 1-4 units of 11-aminoundecanoic acid (AUA) | Drives micelle formation and encapsulates hydrophobic drugs. Fmoc-AUA is the building block used during synthesis. | chemimpex.com |
| Flexibility Spacer | 8-amino-3,6-dioxaoctanoic acid (miniPEG) | Provides flexibility between the targeting and hydrophobic domains. | chemimpex.com |
| Drug Conjugation Site | Hydrazone bond or other cleavable linker | Allows for the attachment and subsequent release of a therapeutic agent (e.g., Doxorubicin) under specific conditions (e.g., acidic tumor microenvironment). | chemimpex.com |
Green Chemistry Approaches in Fmoc-11-aminoundecanoic Acid Synthesis and Application
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are being increasingly applied to peptide synthesis. The synthesis of Fmoc-11-aminoundecanoic acid and its precursors is an area where such improvements are being made.
Traditionally, the Fmoc protection of amines involves organic solvents and may require catalysts. However, a new environmentally friendly method has been developed for the Fmoc protection of various amines and amino acids, which is directly applicable to the synthesis of Fmoc-11-aminoundecanoic acid. frontiersin.org This method is performed in aqueous media under mild, catalyst-free conditions. It is highly efficient, chemoselective, and offers high yields, fulfilling several criteria of green chemistry by avoiding hazardous solvents and simplifying product isolation. frontiersin.org
Furthermore, green chemistry principles can be applied to the synthesis of the precursor, 11-aminoundecanoic acid (11-AUA). A patented method describes a new, efficient, and environmentally friendly process to produce 11-AUA from oleic acid, which can be sourced from natural products like olive oil. This provides a renewable, bio-based feedstock for the monomer, contrasting with traditional petrochemical routes. The production of 11-AUA itself is often conducted in closed systems, and the substance is considered readily biodegradable, which minimizes its environmental impact. acs.org
| Process Step | Conventional Approach | Green Chemistry Approach | Advantage of Green Approach | Citation |
|---|---|---|---|---|
| Precursor (11-AUA) Synthesis | Typically based on petrochemical feedstocks. | Synthesis from oleic acid, which can be derived from natural, renewable sources like olive oil. | Reduces reliance on fossil fuels; utilizes a bio-based feedstock. | |
| Fmoc-Protection Reaction | Often uses organic/toxic solvents (e.g., dioxane, chloroform), may require base catalysts. | Reaction is performed in aqueous media under catalyst-free and mild conditions. | Eliminates hazardous organic solvents, simplifies purification, prevents waste, and minimizes energy requirements. | frontiersin.org |
| Waste Management | Generation of organic solvent waste requiring specialized disposal. | Aqueous waste streams; 11-aminoundecanoic acid is readily biodegradable. | Reduced environmental impact and easier waste treatment. | acs.org |
Q & A
Q. What is the role of Fmoc-11-aminoundecanoic acid in solid-phase synthesis, and how are its deprotection and coupling steps typically performed?
Fmoc-11-aminoundecanoic acid is widely used as a linker in solid-phase peptide synthesis (SPPS) and PROTAC (Proteolysis-Targeting Chimera) assembly. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine during iterative synthesis. Deprotection is achieved using 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group while leaving the peptide chain intact. Coupling to subsequent residues or ligands is facilitated by activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (diisopropylethylamine) to form stable amide bonds .
Q. How does the 11-carbon alkyl chain in Fmoc-11-aminoundecanoic acid influence its physicochemical properties and reactivity?
The 11-carbon chain provides hydrophobicity and flexibility, which are critical for solubility in organic solvents (e.g., DMF, DCM) during SPPS. The length also minimizes steric hindrance during coupling reactions, enabling efficient conjugation to resins (e.g., 2-chlorotrityl resin) or ligands. Its linear structure ensures compatibility with automated synthesis workflows .
Q. What analytical methods are recommended to confirm the complete removal of the Fmoc group after deprotection?
High-performance liquid chromatography (HPLC) with UV detection at 300 nm is standard for monitoring Fmoc deprotection, as the cleaved Fmoc group absorbs strongly in this range. Additionally, Kaiser or chloranil tests provide rapid qualitative verification of free amines on resin-bound intermediates .
Advanced Research Questions
Q. How can the length and flexibility of Fmoc-11-aminoundecanoic acid be optimized in PROTAC design to enhance target protein degradation efficiency?
The alkyl chain acts as a spacer between the E3 ligase-binding moiety and the target protein ligand. For example, in PROTAC PD-1/PD-L1 degraders, an 11-carbon linker balances steric flexibility and proximity to the ubiquitination machinery, enabling optimal ternary complex formation. Computational modeling (e.g., molecular dynamics) paired with empirical testing (e.g., Western blotting for protein degradation) is used to validate linker efficacy .
Q. What strategies mitigate side reactions during the coupling of Fmoc-11-aminoundecanoic acid to sterically hindered residues or non-natural ligands?
Prolonged coupling times (2–4 hours), elevated temperatures (40–50°C), or microwave-assisted synthesis can improve reaction efficiency. Pre-activation of the carboxylic acid with HATU/DIPEA for 5–10 minutes before resin addition also reduces racemization and incomplete coupling .
Q. How does Fmoc-11-aminoundecanoic acid compare to shorter-chain analogs (e.g., Fmoc-9-aminononanoic acid) in modulating PROTAC pharmacokinetics?
Longer linkers like the 11-carbon chain improve solubility and reduce aggregation in aqueous environments, enhancing cellular uptake. However, excessive length may decrease binding affinity. Comparative studies using surface plasmon resonance (SPR) or cellular degradation assays (e.g., IC50 measurements) are essential for empirical optimization .
Q. What challenges arise when incorporating Fmoc-11-aminoundecanoic acid into stimuli-responsive drug delivery systems, and how are they addressed?
Hydrophobic interactions between the alkyl chain and micelle cores (e.g., in DPPE-based micelles) can reduce payload leakage. Functionalization with pH-sensitive groups (e.g., hydrazones) at the carboxylic acid terminus enables controlled release in acidic environments, as demonstrated in fracture-targeted GSK3β inhibitor delivery studies .
Q. How can the stability of Fmoc-11-aminoundecanoic acid-derived conjugates be assessed under physiological conditions?
Accelerated stability studies in simulated biological fluids (e.g., PBS, serum) at 37°C, followed by LC-MS analysis, quantify degradation products. Circular dichroism (CD) spectroscopy further assesses conformational changes in peptide-PROTAC hybrids .
Methodological Considerations
Q. What resin compatibility issues should be considered when using Fmoc-11-aminoundecanoic acid in automated peptide synthesis?
The acid is compatible with Wang and 2-chlorotrityl resins but may require pre-swelling in DCM for efficient loading. For Alko resin, a 3-fold molar excess of Fmoc-11-aminoundecanoic acid and HATU/DIPEA activation ensures >95% coupling efficiency .
Q. How do solvent polarity and temperature affect the crystallization of Fmoc-11-aminoundecanoic acid during purification?
Recrystallization from ethyl acetate/hexane (1:3) at −20°C yields high-purity crystals. Polar aprotic solvents like DMF should be avoided due to their high boiling points, which complicate solvent removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
